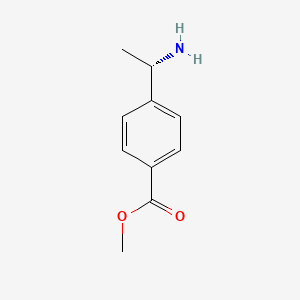

(S)-Methyl 4-(1-aminoethyl)benzoate

描述

属性

IUPAC Name |

methyl 4-[(1S)-1-aminoethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYGLHLLQZGWPT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590819 | |

| Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222714-37-6 | |

| Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Process Control

- Catalyst: Hydrochloric acid (HCl) is commonly used as the acid catalyst to promote esterification.

- Temperature: The reaction is typically refluxed at methanol’s boiling point (~65 °C) for several hours (e.g., 7 hours).

- pH and Temperature Control Post-Reaction: After esterification, the reaction mixture is cooled to 5–10 °C and carefully adjusted to a pH range of 4–9 by adding a water-soluble base such as sodium hydroxide or potassium hydroxide.

- Extraction: The methyl ester product is extracted into an organic solvent such as methylene chloride or toluene. Salt saturation (e.g., with sodium chloride) of the aqueous phase enhances extraction efficiency.

- Final pH Adjustment: The aqueous phase pH is raised to 9–12 to optimize partitioning of the ester into the organic phase.

- Yield: Under optimized conditions, yields of 85–89% are achievable without isolating the hydrochloride intermediate, which avoids corrosive handling and apparatus restrictions.

Industrial Scale Example

| Step | Details |

|---|---|

| Reactants | 4-(1-aminoethyl)benzoic acid, methanol, HCl |

| Reaction vessel | 1200 L steel/enamel reactor |

| Reaction conditions | Reflux in methanol with 30% HCl, 7 h |

| Cooling | To 10 °C |

| pH adjustment (first) | Add 4% NaOH to pH 6–7 |

| Solvent removal | Distill methanol/water under reduced pressure |

| Extraction | Add methylene chloride, adjust pH to 10–11 |

| Product isolation | Remove organic phase, re-extract aqueous phase |

| Product storage | Organic phase stored at 0–5 °C |

| Yield (HPLC quantification) | 88–89% |

This process avoids intermediate isolation of the hydrochloride salt, which is corrosive and limits equipment choice. The direct extraction and pH control ensure high purity and yield, making it economically and ecologically favorable.

Catalytic Reduction Routes

Alternative synthetic routes involve the reduction of functional groups on methyl 4-substituted benzoates to the aminoethyl derivative.

Starting Materials and Reducing Agents

- Methyl 4-cyanobenzoate: Catalytic hydrogenation converts the nitrile group to the amino group.

- Oxime derivatives: Formed from methyl 4-formylbenzoate and hydroxylamine, then reduced catalytically.

- Imines: Formed from methyl 4-formylbenzoate and ammonia, subsequently reduced.

- Sodium borohydride with cobalt(II) chloride or trifluoroacetic acid: Used as reducing agents for nitrile or amido groups.

- Electrochemical reduction: Para-amido groups can be reduced electrochemically to aminomethylene groups.

Advantages and Limitations

- These methods preserve the methyl ester group present in the starting material.

- Harsh reaction or workup conditions may lead to partial hydrolysis of the methyl ester.

- Some methods involve toxic or expensive reagents (e.g., sodium hydrogen telluride).

- Industrial scalability is limited due to complexity and potential side reactions.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | (S)-4-(1-aminoethyl)benzoic acid | Methanol, HCl, base for pH adjustment, extraction | 85–89 | High yield, scalable, mild conditions | Requires precise pH and temperature control |

| Catalytic hydrogenation | Methyl 4-cyanobenzoate | H2 gas, Pd/C or other catalyst | Variable | Direct conversion, ester intact | Risk of ester hydrolysis, harsh conditions |

| Reduction of oxime/imine | Methyl 4-formylbenzoate derivatives | NaBH4/CoCl2, TFA, or catalytic hydrogenation | Variable | Versatile intermediates | Complex, potential ester hydrolysis |

| Electrochemical reduction | Para-amido methyl benzoate | Electrochemical setup | Not widely reported | Avoids chemical reducing agents | Specialized equipment, less common |

Research Findings and Process Improvements

- Avoiding isolation of hydrochloride intermediates reduces corrosion and equipment wear.

- Controlling reaction temperature (5–10 °C) and pH (4–9 initially, then 9–12 during extraction) is critical to suppress unwanted hydrolysis.

- Salt saturation of aqueous phase improves organic extraction efficiency.

- Direct use of the organic solution of methyl 4-(1-aminoethyl)benzoate in subsequent synthetic steps (e.g., Buchwald C-N coupling) enhances process economy.

- Storage of the product solution at low temperature (0–5 °C) prevents oligomerization.

化学反应分析

Types of Reactions

(S)-Methyl 4-(1-aminoethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro or imine derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted products.

科学研究应用

Medicinal Chemistry

(S)-Methyl 4-(1-aminoethyl)benzoate is primarily studied for its potential pharmaceutical applications. Its structure allows it to interact with biological systems effectively, making it a candidate for various therapeutic uses.

Anticancer Research

Recent studies have investigated the compound's anticancer properties. For instance, it has been shown to inhibit the proliferation of specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Focus | Findings |

|---|---|---|

| Study A | Glioblastoma | Demonstrated significant cytotoxicity with an IC50 value lower than many non-fluorinated analogs. |

| Study B | Breast Cancer | Indicated potential for reducing tumor size in vivo models. |

Neuroprotective Effects

Preliminary research suggests that this compound may exhibit neuroprotective properties. It appears to modulate neurotransmitter systems and reduce oxidative stress, which could be beneficial in treating neurodegenerative diseases.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Synthesis of Bioactive Compounds

This compound is utilized in synthesizing various bioactive compounds, including:

- Guanidine alkaloids

- Antihypertensive agents like telmisartan

This compound can undergo various chemical transformations, including acylation and alkylation, making it versatile for synthetic chemists.

| Reaction Type | Description | Example |

|---|---|---|

| Acylation | Introduction of acyl groups | Synthesis of amides |

| Alkylation | Introduction of alkyl groups | Formation of substituted benzoates |

The biological activity of this compound has been a subject of extensive research.

Case Studies

Several case studies highlight the compound's potential:

| Study | Focus | Findings |

|---|---|---|

| Study C | Antimicrobial Activity | Showed enhanced efficacy against Gram-positive bacteria compared to non-fluorinated counterparts. |

| Study D | Metabolic Syndrome | Investigated its role in ameliorating symptoms associated with obesity in animal models. |

作用机制

The mechanism of action of (S)-Methyl 4-(1-aminoethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context of use.

相似化合物的比较

Key Differences in Physicochemical and Functional Properties

Substituent Effects on Solubility: The quinoline-piperazinyl group in C1 introduces significant hydrophobicity, reducing aqueous solubility compared to the parent compound . The ethyl ester in Ethyl 4-aminobenzoate increases lipophilicity, making it more suitable for transdermal applications than methyl esters .

Stereochemical and Functional Group Impact: The (S)-aminoethyl group in the target compound provides a chiral center critical for enantioselective interactions, absent in analogues like C1 or 4b .

Synthetic Yields and Practicality :

生物活性

(S)-Methyl 4-(1-aminoethyl)benzoate, also known by its CAS number 222714-37-6, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Functional Groups : Contains both an amino group and an ester functional group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activity, particularly in drug development contexts. It has been investigated as a precursor for synthesizing inhibitors targeting the hepatitis C virus helicase, showcasing its relevance in antiviral research.

The compound's mechanism of action is suggested to involve:

- Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic pathways.

- Molecular Interactions : Capable of forming hydrogen bonds and participating in hydrophobic interactions, which may facilitate binding with proteins or enzymes.

Case Studies and Experimental Data

-

Antiviral Activity :

- In studies focused on hepatitis C virus helicase inhibitors, this compound was identified as a promising candidate for further medicinal chemistry optimization.

- The compound's ability to disrupt weak interactions like hydrogen bonds could affect various biochemical pathways, leading to potential antiviral effects.

- Inhibitory Effects on Enzymes :

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be assessed by comparing it with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride | 0.98 | Different stereochemistry affecting biological activity |

| This compound hydrochloride | 0.98 | Hydrochloride form may enhance solubility |

| (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride | 0.98 | Positioning of functional groups alters reactivity |

| Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride | 0.93 | Contains a naphthalene structure providing different pharmacological properties |

This table highlights how the specific configuration and functional group arrangement of this compound may confer distinct pharmacological properties compared to these similar compounds.

Safety Profile

Despite its potential applications, limited data exists regarding the safety profile of this compound. Caution is advised due to the presence of the amine group, which may cause irritation or corrosive effects upon contact . Standard laboratory safety practices should be followed when handling this compound.

常见问题

Q. What are the optimal synthetic routes for (S)-Methyl 4-(1-aminoethyl)benzoate, and how is enantiomeric purity maintained?

The compound is synthesized via esterification of (S)-1-aminoethyl benzoic acid with methanol under acidic catalysis. A reported method involves refluxing 2-chloro-3-nitropyridin-4-ol with (S)-1-aminoethyl benzoate in the presence of HCl, achieving an 83% yield . To maintain enantiomeric purity, chiral chromatography (e.g., using amylose- or cellulose-based columns) or asymmetric synthesis techniques are recommended. Storage under inert gas (N₂ or Ar) at 2–8°C preserves stability .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR for structural confirmation (e.g., δ 1.5 ppm for the methyl group in the aminoethyl side chain) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (179.22 g/mol) and fragmentation patterns .

- Chiral HPLC : To confirm enantiomeric excess (>99% for pharmaceutical-grade research) .

Q. How does the compound’s solubility impact experimental design?

this compound is soluble in polar solvents (e.g., methanol, DMSO) but less so in nonpolar solvents. For biological assays, DMSO stock solutions are typical, but concentrations must be optimized to avoid solvent toxicity. Solubility parameters (e.g., logP = 1.09) guide solvent selection for kinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data may arise from impurities or stereochemical variations. Strategies include:

- Cross-validation : Compare experimental data with computational predictions (e.g., density functional theory for NMR chemical shifts) .

- 2D NMR techniques : Use COSY, HSQC, or NOESY to resolve overlapping signals, particularly for the chiral center at C1 of the aminoethyl group .

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track specific moieties in complex spectra .

Q. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to targets like G-protein-coupled receptors (GPCRs) .

- Molecular Dynamics (MD) Simulations : Predict binding modes using the compound’s chiral configuration and lipophilicity (logD = 1.53) .

- In vitro assays : Test inhibitory activity against enzymes (e.g., kinases) using fluorogenic substrates, with IC₅₀ values normalized to controls .

Q. How does the chiral center influence pharmacological activity, and how is this validated experimentally?

The (S)-enantiomer may exhibit distinct target selectivity compared to the (R)-form. Validation methods include:

- Enantiomer-specific assays : Compare IC₅₀ values of both enantiomers in enzyme inhibition studies .

- X-ray crystallography : Resolve co-crystal structures with target proteins to map stereospecific interactions .

- Pharmacokinetic profiling : Measure metabolic stability (e.g., hepatic microsome assays) to assess enantiomer-specific degradation .

Q. What strategies mitigate racemization during derivatization or prolonged storage?

- Low-temperature synthesis : Conduct reactions below 0°C to minimize thermal racemization .

- Acidic/buffered conditions : Use pH-controlled environments (pH 4–6) to stabilize the amino group .

- Lyophilization : Store lyophilized samples under argon to prevent moisture-induced degradation .

Methodological Challenges and Data Analysis

Q. How are computational models used to predict the compound’s reactivity and stability?

- Quantum Mechanics (QM) : Calculate transition states for ester hydrolysis or amino group reactions .

- QSPR Models : Relate molecular descriptors (e.g., topological polar surface area = 52 Ų) to solubility or membrane permeability .

- Docking Studies : Screen against virtual ligand libraries to identify potential off-target interactions .

Q. What experimental designs address low yields in scaled-up synthesis?

Q. How are stability studies conducted under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。